N-[4-[7-[4-(2,2-dimethylpropanoylamino)phenoxy]naphthalen-2-yl]oxyphenyl]-2,2-dimethylpropanamide
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Overview
Description
N-[4-[7-[4-(2,2-dimethylpropanoylamino)phenoxy]naphthalen-2-yl]oxyphenyl]-2,2-dimethylpropanamide: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[7-[4-(2,2-dimethylpropanoylamino)phenoxy]naphthalen-2-yl]oxyphenyl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps may include:
Amination Reactions: Introduction of the amine group through reactions with amine precursors.
Ether Formation: Formation of ether linkages between aromatic rings.
Amide Bond Formation: Coupling reactions to form the amide bonds.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the study of biological pathways and interactions.
- Used as a probe to investigate enzyme activities and binding sites.
Medicine:
- Investigated for its potential therapeutic properties.
- May serve as a lead compound for the development of new drugs.
Industry:
- Utilized in the development of advanced materials and coatings.
- Potential applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-[7-[4-(2,2-dimethylpropanoylamino)phenoxy]naphthalen-2-yl]oxyphenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
N-[4-[7-[4-(2,2-dimethylpropanoylamino)phenoxy]naphthalen-2-yl]oxyphenyl]-2,2-dimethylpropanamide: can be compared to other compounds with similar structural motifs, such as:
Uniqueness:
- The unique combination of functional groups and aromatic rings in this compound provides distinct reactivity and properties.
- Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[7-[4-(2,2-dimethylpropanoylamino)phenoxy]naphthalen-2-yl]oxyphenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O4/c1-31(2,3)29(35)33-23-9-15-25(16-10-23)37-27-13-7-21-8-14-28(20-22(21)19-27)38-26-17-11-24(12-18-26)34-30(36)32(4,5)6/h7-20H,1-6H3,(H,33,35)(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTIKRJNHVTHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)OC2=CC3=C(C=C2)C=CC(=C3)OC4=CC=C(C=C4)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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